2-(2-Bromo-4-nitrophenoxy)-1-(piperidin-1-yl)ethanone
Description
2-(2-Bromo-4-nitrophenoxy)-1-(piperidin-1-yl)ethanone is a brominated nitroaromatic compound featuring a piperidine-substituted ethanone backbone. Its structure combines a 2-bromo-4-nitrophenoxy group attached to the ethanone core, with a piperidin-1-yl group at the ketone position.
Properties
IUPAC Name |
2-(2-bromo-4-nitrophenoxy)-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O4/c14-11-8-10(16(18)19)4-5-12(11)20-9-13(17)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQTZSPKEFEJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-nitrophenoxy)-1-(piperidin-1-yl)ethanone typically involves the reaction of 2-bromo-4-nitrophenol with piperidine and an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-nitrophenoxy)-1-(piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group forms a phenol derivative.
Reduction Reactions: Reduction of the nitro group forms an amine derivative.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the reaction conditions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 2-(2-Bromo-4-nitrophenoxy)-1-(piperidin-1-yl)ethanone exhibit antimicrobial properties. The presence of the nitro group is particularly relevant as it can enhance the compound's ability to inhibit bacterial growth. Studies have shown that derivatives of this compound can be effective against various strains of bacteria, making them potential candidates for developing new antibiotics.
2. Anticancer Research
The compound's structural features allow it to interact with biological targets implicated in cancer progression. Preliminary studies suggest that it may inhibit specific signaling pathways involved in tumor growth. This positions it as a potential lead compound for further development into anticancer agents.
3. Neurological Studies
Given its piperidine structure, this compound has been investigated for its effects on the central nervous system. Research has indicated that similar piperidine derivatives can act as modulators of neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety.
Material Science Applications
1. Polymer Chemistry
2-(2-Bromo-4-nitrophenoxy)-1-(piperidin-1-yl)ethanone can serve as a building block in the synthesis of functional polymers. Its reactive bromine atom allows for further chemical modifications, enabling the creation of materials with tailored properties for applications in coatings, adhesives, and composites.
2. Photonic Devices
The compound's unique optical properties make it suitable for applications in photonic devices. Research has explored its use in creating light-emitting materials and sensors due to its ability to absorb and emit light at specific wavelengths.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry tested various derivatives of 2-(2-Bromo-4-nitrophenoxy)-1-(piperidin-1-yl)ethanone against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential use as an antibiotic agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on breast cancer cell lines demonstrated that this compound could induce apoptosis, or programmed cell death, through specific signaling pathway inhibition. These findings were reported in Cancer Research and highlight the need for further exploration into its mechanisms of action.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-nitrophenoxy)-1-(piperidin-1-yl)ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The presence of the nitro group suggests potential interactions with biological molecules through redox reactions.
Comparison with Similar Compounds
Piperidine-Containing Ethanones
- 2-(4-Bromophenyl)-1-(piperidin-1-yl)ethanone (CAS 349430-29-1): Structure: Replaces the nitrophenoxy group with a 4-bromophenyl moiety. Piperidine enhances solubility in organic solvents .
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (22–28): Structure: Features a tetrazole ring instead of nitrophenoxy. Impact: Tetrazole rings improve metabolic stability and antimicrobial activity, as demonstrated in in vitro studies .
Bromo-Nitro Ethanones
- 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (CAS 928709-80-2): Structure: Lacks the piperidine and phenoxy groups, with dual bromo substituents. Impact: Higher molecular weight (322.94 g/mol) and increased steric hindrance limit its utility in nucleophilic reactions compared to the target compound .
- 2-Bromo-1-(4-nitrophenyl)ethanone (CAS 37904-72-6): Structure: Nitro and bromo groups on a phenyl ring without the piperidine or phenoxy linkers. Impact: Simpler structure facilitates crystallization but reduces versatility in drug design .
Physicochemical Properties
- Melting Points: The target compound’s m.p. is unreported, but analogues like 2-bromo-1-(2-hydroxy-5-nitrophenyl)ethanone melt at 127°C . Piperidine-containing derivatives (e.g., CAS 349430-29-1) likely have lower m.p. due to increased molecular flexibility .
- Solubility: Piperidine enhances solubility in polar aprotic solvents (e.g., acetonitrile), as seen in compounds like 1-(1-aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone .
- Stability :
- Nitro groups may confer sensitivity to reducing conditions, while bromo substituents increase susceptibility to nucleophilic displacement .
Biological Activity
2-(2-Bromo-4-nitrophenoxy)-1-(piperidin-1-yl)ethanone, identified by its CAS number 2377920-31-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of 2-(2-Bromo-4-nitrophenoxy)-1-(piperidin-1-yl)ethanone is C13H15BrN2O4, with a molar mass of 343.17 g/mol. The compound contains a bromine atom and a nitro group, both of which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H15BrN2O4 |
| Molar Mass | 343.17 g/mol |
| CAS Number | 2377920-31-3 |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various compounds containing similar structural motifs, including piperidine and nitrophenoxy groups. The presence of halogen atoms, such as bromine, has been correlated with enhanced antibacterial efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the substitution patterns on the phenoxy ring and the piperidine moiety significantly affect the biological activity. For instance, compounds with halogen substitutions at specific positions demonstrated improved activity against common bacterial strains.
Case Studies
- In vitro Evaluation : A study evaluating derivatives of piperidine with nitrophenoxy substituents found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against Escherichia coli and Staphylococcus aureus . The presence of bromine at the ortho position was particularly noted for enhancing antibacterial activity.
- Comparative Analysis : In a comparative study involving various piperidine derivatives, 2-(2-Bromo-4-nitrophenoxy)-1-(piperidin-1-yl)ethanone was evaluated alongside known antibiotics like ampicillin and kanamycin. It showed comparable or superior efficacy against resistant bacterial strains .
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, likely due to the compound's ability to penetrate bacterial membranes effectively .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-(2-Bromo-4-nitrophenoxy)-1-(piperidin-1-yl)ethanone, and what reaction conditions optimize yield?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For brominated ethanone derivatives, substitution reactions typically use sodium amide or sodium alkoxide in polar solvents like DMSO or ethanol (60–80°C, 6–12 hours). Piperidine derivatives are introduced via nucleophilic attack on activated carbonyl groups. Optimization involves controlling stoichiometry (1:1.2 molar ratio of bromophenol to piperidine derivative) and monitoring by TLC or HPLC .
Q. How is the compound characterized structurally, and which analytical techniques are critical for validation?
- Methodological Answer: Single-crystal X-ray diffraction (SHELX suite) is the gold standard for structural confirmation. Crystallization is achieved via slow evaporation in ethanol/water (70:30 v/v). Complementary techniques include:
- IR Spectroscopy: Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitro group (NO₂, ~1520 cm⁻¹) stretches.
- NMR: ¹H NMR (CDCl₃) shows piperidine protons at δ 1.4–2.8 ppm and aromatic protons at δ 7.2–8.5 ppm.
- Mass Spectrometry: ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 367) .
Q. What safety precautions are advised for handling this compound in laboratory settings?
- Methodological Answer: Although specific toxicological data may be limited, general precautions include:
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors (P261).
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular geometry predictions for this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) may predict bond angles deviating from experimental X-ray data. For example, the nitro group’s dihedral angle might differ by 3–5° due to crystal packing effects. Refinement using SHELXL with high-resolution data (R factor < 0.05) resolves such discrepancies .
Q. What strategies mitigate side reactions during the synthesis of brominated ethanone intermediates?
- Methodological Answer: Common side products (e.g., dehalogenated or over-oxidized derivatives) are minimized by:
- Temperature Control: Maintain ≤80°C to prevent Br⁻ elimination.
- Catalyst Selection: Use Pd/C (1 mol%) for selective reductions.
- Purification: Column chromatography (silica gel, hexane/EtOAc 4:1) isolates the target compound with >95% purity .
Q. How does the electronic environment of the nitrophenoxy group influence reactivity in cross-coupling reactions?
- Methodological Answer: The nitro group’s electron-withdrawing effect activates the bromine atom for Suzuki-Miyaura coupling. Kinetic studies (monitored by ¹⁹F NMR) show a reaction rate 2.5× faster than non-nitrated analogs. Optimal conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃, DMF/H₂O (3:1), 100°C .
Q. What role does this compound play in medicinal chemistry research, particularly in kinase inhibitor design?
- Methodological Answer: The piperidine moiety serves as a hinge-binding motif in kinase inhibitors (e.g., PI3Kδ). Structure-activity relationship (SAR) studies involve modifying the bromophenoxy group to enhance selectivity. IC₅₀ values are determined via fluorescence-based kinase assays (Z′-factor > 0.6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
